molecular formula C9H10N2 B189836 3-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 10299-74-8

3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B189836
CAS No.: 10299-74-8
M. Wt: 146.19 g/mol
InChI Key: MVVXQWGFSJITIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1H-pyrrolo[2,3-b]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The primary application of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine derivatives is in oncology. These compounds have been shown to inhibit specific protein kinases that are crucial in tumor growth and progression.

  • Protein Kinase Inhibition : Research indicates that derivatives of this compound can effectively inhibit various protein kinases such as IGF-1R (Insulin-like Growth Factor 1 Receptor) and FGFR (Fibroblast Growth Factor Receptor) . These receptors are often overexpressed in cancers, making them attractive targets for therapeutic intervention.
  • Case Study - IGF-1R Inhibitors : One notable study demonstrated that certain pyrrolo[2,3-b]pyridine derivatives exhibited potent inhibitory activity against IGF-1R, leading to reduced proliferation of cancer cells . The effectiveness of these compounds was evaluated using various cancer cell lines, showing promising results in inhibiting tumor growth.

Other Biological Activities

Beyond anticancer applications, this compound derivatives have shown promise in other therapeutic areas:

  • Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : Research has also pointed to anti-inflammatory effects associated with these compounds, suggesting their utility in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The efficacy of this compound derivatives can be significantly influenced by their structural modifications.

ModificationObserved Effect
Alkyl substitutions at the 3-positionEnhanced potency against specific kinases
Aromatic ring systemsImproved solubility and bioavailability
Functional group variationsAltered pharmacokinetic profiles

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Ethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives?

  • Answer : Key synthetic routes include:

  • Palladium-catalyzed cross-coupling : For introducing aryl/heteroaryl groups (e.g., Suzuki-Miyaura coupling with boronic acids under Pd(PPh₃)₄ catalysis) .
  • Nitro group reduction : Hydrogenation using Raney Nickel/H₂ to convert nitro intermediates to amino derivatives, critical for further functionalization .
  • Functional group interconversion : Cyanide substitution via SNAr reactions or nucleophilic displacement (e.g., NaN₃ under acidic conditions) .
  • Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates .

Q. What safety protocols are essential when handling this compound?

  • Answer : Based on GHS classification:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), P95 respirators for dust control, and safety goggles .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Emergency measures : Use water fog, alcohol-resistant foam, or CO₂ for fires; avoid inhalation of decomposition products (e.g., NOₓ, CO) .

Q. Which analytical techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.89 ppm for aromatic protons in thienyl derivatives) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ for C₁₉H₁₄N₄O: calcd 315.12403, found 315.1237) .
  • Chromatography : Flash column chromatography (e.g., DCM/EtOAc gradients) for purification .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies optimize pyrrolo[2,3-b]pyridine derivatives for kinase inhibition?

  • Answer :

  • Substituent positioning : 3-Ethyl and 5-aryl groups enhance FGFR1-3 inhibition (e.g., compound 4h with IC₅₀ = 7–25 nM) by improving hydrophobic interactions in the ATP-binding pocket .
  • Electron-withdrawing groups : Nitro or cyano substituents at C3 increase BTK inhibition (IC₅₀ <10 nM) via enhanced electrophilicity .
  • Heterocyclic fusion : Thieno[2,3-b]pyridine analogs show improved metabolic stability compared to pyrrolo derivatives .

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Answer :

  • Assay standardization : Control variables like cell line (e.g., MCF-7 vs. MDA-MB-231) and incubation time .
  • Orthogonal validation : Use enzymatic assays (e.g., FGFR1 kinase inhibition) alongside cell viability tests (MTT assays) .
  • Solubility adjustments : Optimize DMSO concentrations (<0.1%) to avoid false negatives in cell-based studies .

Q. What in vitro/in vivo models are used to evaluate pyrrolo[2,3-b]pyridine-based inhibitors?

  • Answer :

  • In vitro :
  • Cancer cell lines: MCF-7 (breast), MDA-MB-231 (triple-negative breast cancer) for antiproliferative activity .
  • Enzymatic assays: BTK or FGFR1-4 kinase inhibition using recombinant proteins .
  • In vivo :
  • Xenograft models: Murine tumor models for pharmacokinetic profiling (e.g., oral bioavailability of JAK3 inhibitors) .
  • Toxicity screening: Rodent studies to assess hepatotoxicity and maximum tolerated dose (MTD) .

Q. How do computational methods aid in designing pyrrolo[2,3-b]pyridine derivatives?

  • Answer :

  • Molecular docking : Predict binding poses in FGFR1 (PDB: 3TT0) or BTK (PDB: 5P9J) active sites to prioritize substituents .
  • QSAR modeling : Correlate logP values with cellular permeability; derivatives with ClogP 2–3 show optimal blood-brain barrier penetration .
  • ADMET prediction : Tools like SwissADME assess metabolic stability and CYP450 inhibition risks .

Q. Methodological Considerations

Q. What strategies mitigate rapid decomposition of 3-amino-pyrrolo[2,3-b]pyridine intermediates?

  • Answer :

  • In situ derivatization : Immediate acylation (e.g., nicotinoyl chloride) to stabilize amines .
  • Low-temperature storage : Store intermediates at –20°C under inert gas (N₂/Ar) .
  • Protective groups : Use tert-butoxycarbonyl (Boc) to prevent oxidation during storage .

Q. How are regioselective functionalizations achieved on the pyrrolo[2,3-b]pyridine core?

  • Answer :

  • Directed lithiation : Use LDA at –78°C to selectively deprotonate C4 for halogenation .
  • N-oxide intermediates : Facilitate C7 chlorination via N-oxide formation, enabling Suzuki coupling at C5 .

Properties

CAS No.

10299-74-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-ethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H10N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h3-6H,2H2,1H3,(H,10,11)

InChI Key

MVVXQWGFSJITIZ-UHFFFAOYSA-N

SMILES

CCC1=CNC2=C1C=CC=N2

Canonical SMILES

CCC1=CNC2=C1C=CC=N2

Synonyms

3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-ethanone (1.34 g, 8.38 mmol) in TFA (25 mL) is added triethylsilane (6.09 g, 52.4 mmol) and stirred at rt for 18 h. The mixture is concentrated, diluted with 2 N aqueous KOH solution and extracted three times with DCM. The combined organic layer is dried (Na2SO4), filtered and evaporated. The resulting residue is chromatographed through silica gel eluting with 10% MeOH in DCM to afford 3-ethyl-1H-pyrrolo[2,3-b]pyridine (0.91 g). MS: 147 (M+H); 1H NMR (300 MHz, CDCl3): δ 9.23 (broad s, 1H), 8.32 (d, 1H), 7.94 (s, 1H), 7.05-7.14 (m, 2H), 2.80 (q, 2H), 1.35 (t, 3H).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.